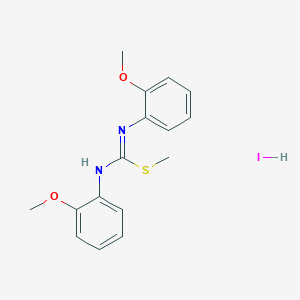
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide (MMBC) is a synthetic compound that has gained attention due to its potential application in scientific research. MMBC is a member of the synthetic cannabinoid class and has been found to exhibit high affinity for the cannabinoid receptor CB2.
Mechanism of Action
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide exerts its effects through the activation of the CB2 receptor. Activation of this receptor leads to the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to induce apoptosis in cancer cells through the upregulation of pro-apoptotic proteins.
Biochemical and physiological effects:
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit anti-inflammatory, immunomodulatory, and antitumor effects. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit analgesic effects, making it a potential candidate for the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide in lab experiments is its high affinity for the CB2 receptor, which allows for selective targeting of immune cells. However, one limitation is the potential for off-target effects, as Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit activity at other receptors.
Future Directions
For Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide research include the investigation of its potential as a treatment for inflammatory and autoimmune diseases, as well as its potential as a cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide and its potential off-target effects.
Synthesis Methods
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide is synthesized using a multi-step process that involves the reaction of 2-methoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with thiourea. The final step involves the reaction of the resulting carbamimidothioate with hydroiodide to yield Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide.
Scientific Research Applications
Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit high affinity for the CB2 receptor, which is primarily expressed in immune cells. This makes Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide a potential candidate for the treatment of inflammatory and autoimmune diseases. Additionally, Methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
methyl N,N'-bis(2-methoxyphenyl)carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S.HI/c1-19-14-10-6-4-8-12(14)17-16(21-3)18-13-9-5-7-11-15(13)20-2;/h4-11H,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJDBRQJAXNBJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=NC2=CC=CC=C2OC)SC.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,N'-bis(2-methoxyphenyl)(methylsulfanyl)methanimidamide hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-(3-oxopiperazin-2-yl)acetamide](/img/structure/B2899044.png)
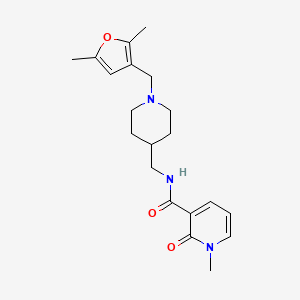
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2899049.png)

![4-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2899051.png)
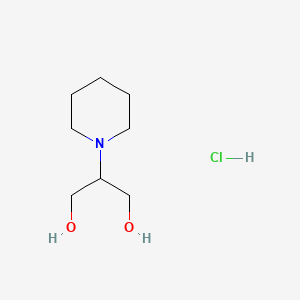
![2-(2-(4-(4-(tert-butyl)cyclohexyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2899053.png)
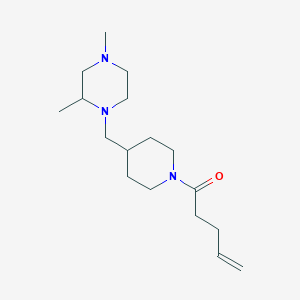
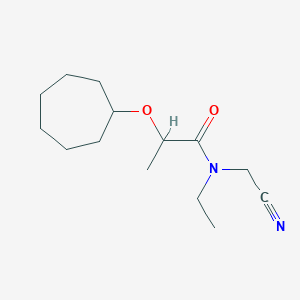
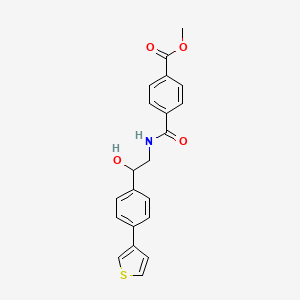
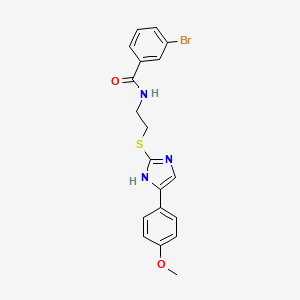

![2,4-dichloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2899064.png)
![2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(p-tolyl)acetamide](/img/structure/B2899065.png)